molecular formula C8H10Cl2N4 B2659262 3H-Benzimidazole-5-carboximidamide;dihydrochloride CAS No. 2377032-14-7

3H-Benzimidazole-5-carboximidamide;dihydrochloride

Cat. No.: B2659262
CAS No.: 2377032-14-7
M. Wt: 233.1
InChI Key: NUVZFDDGHRWXPY-UHFFFAOYSA-N
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Description

3H-Benzimidazole-5-carboximidamide;dihydrochloride is a heterocyclic aromatic compound that features a benzimidazole core. Benzimidazoles are known for their wide range of biological activities and are commonly found in various pharmaceutical agents. The compound’s structure includes an imidazole ring fused to a benzene ring, with a carboximidamide group at the 5-position and two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives. For 3H-Benzimidazole-5-carboximidamide;dihydrochloride, the synthesis can be achieved by reacting 1,2-phenylenediamine with cyanamide under acidic conditions, followed by treatment with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride or other Lewis acids may be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3H-Benzimidazole-5-carboximidamide;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .

Scientific Research Applications

3H-Benzimidazole-5-carboximidamide;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Benzimidazole-5-carboximidamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt various biological pathways. For example, it may inhibit DNA synthesis by binding to nucleic acids or interfere with protein function by targeting specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Benzimidazole-5-carboximidamide;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

3H-benzimidazole-5-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.2ClH/c9-8(10)5-1-2-6-7(3-5)12-4-11-6;;/h1-4H,(H3,9,10)(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVZFDDGHRWXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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